N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Description
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of a pyrazole ring and a chromene moiety in its structure suggests potential biological activity and diverse chemical reactivity.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-13-12-25-16-17(15-23-25)14-22-20(26)24-10-8-21(9-11-24)7-6-18-4-2-3-5-19(18)28-21/h2-7,15-16H,8-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGOLCXGQKFLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CNC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the chromene moiety. The final step involves the spirocyclization reaction, where the pyrazole and chromene units are fused together with the piperidine ring.
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Step 1: Synthesis of Pyrazole Ring
- Starting materials: 2-methoxyethylamine and 1,3-diketone.
- Reaction conditions: Acidic or basic catalysis, typically under reflux conditions.
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Step 2: Formation of Chromene Moiety
- Starting materials: Salicylaldehyde and an appropriate ketone.
- Reaction conditions: Acidic catalysis, often using p-toluenesulfonic acid (PTSA) as a catalyst.
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Step 3: Spirocyclization
- Starting materials: Pyrazole derivative and chromene derivative.
- Reaction conditions: High temperature and pressure, often in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties, while the piperidine ring enhances its binding affinity to biological targets. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2-hydroxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide
- N-[[1-(2-ethoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide
- N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide
Uniqueness
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
